5-methoxy-3-thiocyanato-1h-indole
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Overview
Description
5-methoxy-3-thiocyanato-1h-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester typically involves the reaction of 5-methoxyindole with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-3-thiocyanato-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methanol derivatives .
Scientific Research Applications
5-methoxy-3-thiocyanato-1h-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Indole-3-methanol: A reduction product of indole derivatives.
Uniqueness: 5-methoxy-3-thiocyanato-1h-indole is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(4-7)10(5-12-9)14-6-11/h2-5,12H,1H3 |
InChI Key |
ADQRDSLCUMIAHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2SC#N |
Origin of Product |
United States |
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